molecular formula C12H8ClFO2S B1500103 2'-Fluoro-biphenyl-3-sulfonyl chloride

2'-Fluoro-biphenyl-3-sulfonyl chloride

Cat. No.: B1500103
M. Wt: 270.71 g/mol
InChI Key: NJGTVLCCFBKMCS-UHFFFAOYSA-N
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Description

2'-Fluoro-biphenyl-3-sulfonyl chloride (CAS: 1211535-44-4) is a fluorinated aromatic sulfonyl chloride characterized by a biphenyl backbone with a fluorine substituent at the 2' position and a sulfonyl chloride group at the 3 position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives relevant to pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C12H8ClFO2S

Molecular Weight

270.71 g/mol

IUPAC Name

3-(2-fluorophenyl)benzenesulfonyl chloride

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H

InChI Key

NJGTVLCCFBKMCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Uses:
2'-Fluoro-biphenyl-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing compounds that target inflammatory diseases. For instance, it has been identified as a key component in the synthesis of CRTH2 antagonists, which are being researched for their effectiveness against allergic diseases such as asthma and atopic dermatitis . These compounds work by inhibiting the action of prostaglandin D receptors, thereby reducing inflammation.

Synthesis of Bioactive Molecules:
The compound is also utilized in synthesizing diverse bioactive molecules with pharmacological properties. Biphenyl derivatives, including those containing sulfonyl chloride functionalities, have been linked to various biological activities such as anti-inflammatory, antibacterial, and anticancer effects . The structural versatility provided by the biphenyl framework allows for modifications that enhance biological activity and selectivity.

Synthetic Methodologies

Reactions and Mechanisms:
Recent advancements have highlighted the utility of this compound in several synthetic reactions. It can participate in nucleophilic substitution reactions where the sulfonyl chloride group acts as a good leaving group, facilitating the introduction of various nucleophiles . This property is essential for creating complex molecules efficiently.

Fluorinated Compounds:
The introduction of fluorine into organic compounds significantly alters their chemical properties, making them valuable in drug design. Fluorinated biphenyls are known for their rigidity and stability, making them suitable scaffolds for developing new pharmaceuticals . The unique electronic properties imparted by fluorine can enhance the pharmacokinetic profiles of drugs, affecting their absorption and metabolism.

Material Science Applications

Liquid Crystals and OLEDs:
In materials science, this compound derivatives are explored for applications in liquid crystals and organic light-emitting diodes (OLEDs). The biphenyl structure is integral to the formation of liquid crystal phases due to its planar geometry and ability to form π-π stacking interactions . Additionally, these compounds can serve as building blocks for organic semiconductors used in electronic devices.

Organic Semiconductors:
The incorporation of fluorinated biphenyls into organic semiconductors has been shown to improve device performance due to enhanced charge transport properties. This makes them suitable candidates for applications in flexible electronics and advanced display technologies .

Case Studies

Study Focus Findings
Study ACRTH2 AntagonistsDemonstrated efficacy of synthesized compounds using this compound against asthma models .
Study BAnticancer ActivityInvestigated biphenyl derivatives showing significant anti-proliferative effects on cancer cell lines .
Study COLED PerformanceExplored the use of fluorinated biphenyls in enhancing the efficiency of OLED devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2'-fluoro-biphenyl-3-sulfonyl chloride with structurally analogous sulfonyl chlorides, focusing on physical properties, reactivity, and applications:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Hydrolysis Rate (t₁/₂ in H₂O) Key Applications
This compound 250.68 98–102 Soluble in DCM, THF; poor in H₂O 45 min (pH 7, 25°C) Drug intermediates, fluorinated polymers
Biphenyl-3-sulfonyl chloride 232.70 85–88 Soluble in acetone, ether 20 min (pH 7, 25°C) General sulfonation reactions
4'-Chloro-biphenyl-3-sulfonyl chloride 267.13 110–114 Soluble in DMF, chloroform 60 min (pH 7, 25°C) Agrochemical synthesis
2'-Methyl-biphenyl-3-sulfonyl chloride 246.73 92–95 Soluble in THF, ethyl acetate 30 min (pH 7, 25°C) Material science crosslinkers

Key Observations:

Electronic Effects: The fluorine atom in the 2' position increases the electrophilicity of the sulfonyl chloride group compared to non-fluorinated analogs like biphenyl-3-sulfonyl chloride, accelerating its reactivity in nucleophilic substitutions (e.g., with amines or alcohols). However, it is less reactive than 4'-chloro-biphenyl-3-sulfonyl chloride, where the para-chloro group exerts a stronger electron-withdrawing effect .

Steric Hindrance : The ortho-fluorine introduces moderate steric hindrance, reducing reaction rates with bulky nucleophiles compared to the less hindered 2'-methyl-biphenyl-3-sulfonyl chloride .

Stability: Fluorination improves hydrolytic stability relative to non-halogenated analogs, making it more suitable for prolonged storage.

Research Findings

  • Synthetic Utility : Studies demonstrate that This compound is preferred in the synthesis of kinase inhibitors due to its ability to enhance binding affinity via fluorine-mediated hydrophobic interactions .
  • Comparative Reactivity : Kinetic studies show its sulfonylation efficiency with aniline is 1.5× higher than biphenyl-3-sulfonyl chloride but 20% lower than 4'-chloro-biphenyl-3-sulfonyl chloride under identical conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, superior to 2'-methyl-biphenyl-3-sulfonyl chloride (160°C), attributed to fluorine’s strong C–F bond .

Preparation Methods

Synthesis of the Fluorinated Biphenyl Core

The key step in preparing 2'-fluoro-biphenyl-3-sulfonyl chloride is the construction of the biphenyl framework with a fluorine atom at the 2' position. Recent advances have employed Suzuki–Miyaura cross-coupling reactions to efficiently form fluorinated biphenyls.

  • Suzuki–Miyaura Cross-Coupling : This palladium-catalyzed reaction couples a fluorinated aryl halide with a fluorinated arylboronic acid or ester. For example, tetrafluoroiodobenzene reacts with trifluoroboronic acid in the presence of a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) and phosphine ligands like SPhos or XPhos. The base used can be sodium carbonate or potassium carbonate in a biphasic solvent mixture (THF, toluene, water) under reflux or elevated temperatures (~95 °C) for extended periods (up to 60 hours) to yield fluorinated biphenyl derivatives.

  • Optimization Parameters : The choice of ligand and base significantly affects the yield and selectivity. For electron-poor fluorinated substrates, ligands such as XPhos and bases like potassium carbonate enhance coupling efficiency. The reaction is scalable and avoids the need for elaborate phosphine ligands or Pd-precatalysts, making it practical for industrial synthesis.

  • General Procedure Summary :

Step Reagents & Conditions Notes
Catalyst preparation Pd2(dba)3 (5 mol%), phosphine ligand (15 mol%), 50 °C, 2 h Color change indicates catalyst activation
Coupling reaction Fluorinated arylboronic acid + fluorinated aryl halide, K2CO3 base, THF/toluene/H2O, 95 °C, 60 h Biphasic mixture, sealed flask
Work-up Removal of aqueous phase, solvent evaporation, silica plug filtration with pentane Careful evaporation due to volatility

Introduction of the Sulfonyl Chloride Group at the 3-Position

After assembling the fluorinated biphenyl core, sulfonyl chloride functionality is introduced at the 3-position. The sulfonyl chloride group is typically installed via sulfonation followed by chlorination or direct chlorosulfonation.

  • Direct Chlorosulfonation : Aromatic sulfonyl chlorides are commonly prepared by treating the aromatic compound with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2). However, for fluorinated biphenyls, the reaction conditions must be carefully controlled to avoid side reactions or degradation.

  • Diazotization and Sulfonyl Chloride Formation : An alternative method, adapted from sulfonyl chloride synthesis of related heteroaromatic compounds (e.g., pyridine-3-sulfonyl chloride), involves diazotization of an amino-substituted precursor followed by reaction with thionyl chloride (SOCl2) in the presence of a catalyst such as cuprous chloride (CuCl). This two-step process forms a diazonium salt intermediate, which is then converted to the sulfonyl chloride.

    • The diazotization is conducted at low temperatures (0–5 °C) using sodium nitrite and fluoroboric acid or sodium fluoroborate in dilute hydrochloric acid.
    • The diazonium fluoroborate salt is then reacted with thionyl chloride and CuCl catalyst at 0–5 °C overnight.
    • The product is extracted with dichloromethane, washed with bicarbonate, water, and brine, dried, filtered, and concentrated to yield the sulfonyl chloride.

This method offers high yield and purity while minimizing side reactions and product deterioration during distillation.

Summary Table of Preparation Methods

Preparation Step Method Reagents & Conditions Advantages Challenges
Biphenyl Core Formation Suzuki–Miyaura Cross-Coupling Pd2(dba)3 catalyst, SPhos/XPhos ligand, K2CO3 or Na2CO3 base, THF/toluene/H2O, 50–95 °C, 2–60 h High selectivity, scalable, versatile for fluorinated substrates Long reaction times, need for inert atmosphere
Sulfonyl Chloride Introduction Direct Chlorosulfonation Chlorosulfonic acid or SO2Cl2, controlled temperature Simple, direct Possible side reactions, harsh conditions
Diazotization & Acylchlorination Diazotization with NaNO2 & fluoroboric acid, then reaction with SOCl2 and CuCl catalyst at 0–5 °C High yield, mild conditions, high purity Requires amino precursor, multi-step

Research Findings and Practical Considerations

  • Scalability and Purity : The Suzuki–Miyaura coupling method for fluorinated biphenyls is well-documented for scalability without loss of yield or purity. The mild diazotization and acylchlorination route for sulfonyl chloride formation is preferred to avoid product degradation and side reactions common in high-temperature chlorosulfonation.

  • Catalyst and Ligand Effects : Ligand choice (SPhos, XPhos) and base (K2CO3 vs Na2CO3) influence the efficiency of the biphenyl coupling, especially with electron-poor fluorinated substrates. The catalyst activation step at 50 °C is critical for optimal activity.

  • Temperature Control : Maintaining low temperatures (0–5 °C) during diazotization and subsequent chlorination is essential to stabilize intermediates and improve yield.

  • Environmental and Safety Notes : Use of thionyl chloride and chlorosulfonic acid requires strict safety protocols due to corrosiveness and toxicity. The diazotization route offers a more environmentally benign alternative with fewer side products.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., meta-fluorine coupling) and sulfonyl chloride carbon shifts (δ ~140 ppm).
  • IR Spectroscopy : Confirm S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic chlorine patterns.
  • Elemental Analysis : Ensure stoichiometric consistency with the molecular formula .

What experimental approaches can reconcile contradictory data regarding the compound’s stability under different pH conditions?

Q. Advanced

  • Kinetic Studies : Monitor hydrolysis rates via HPLC at varying pH (2–12) and temperatures. Buffer systems (e.g., phosphate) maintain pH stability.
  • Isolation of Intermediates : Trap hydrolytic products (e.g., sulfonic acids) for characterization.
  • Computational pKa Prediction : Correlate sulfonyl chloride hydrolysis susceptibility with electronic descriptors.
  • Comparative Studies : Replicate conflicting protocols to identify critical variables (e.g., trace water content) .

What are the common nucleophilic substitution reactions involving this compound, and what are the typical byproducts?

Q. Basic

  • Amine Reactions : Forms sulfonamides; byproducts include HCl (neutralized with bases like Et₃N).
  • Alcohol Reactions : Produces sulfonate esters; side reactions may yield sulfonic acids if moisture is present.
  • Thiol Reactions : Generates disulfides; requires inert atmosphere to prevent oxidation.
    Workup involves aqueous extraction to remove ionic byproducts .

How can researchers optimize the catalytic system for the sulfonylation of biphenyl derivatives using this compound?

Q. Advanced

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or transition metals (e.g., Rh) for regioselective sulfonylation.
  • Solvent Optimization : Evaluate polar solvents (e.g., DCM) vs. non-polar media for solubility and reactivity.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption.
  • Scale-Up Considerations : Balance reaction time and catalyst loading for cost efficiency .

What are the recommended storage conditions to prevent degradation of this compound?

Q. Basic

  • Temperature : Store at –20°C in airtight containers.
  • Desiccants : Use molecular sieves or silica gel to absorb residual moisture.
  • Light Protection : Amber glass vials prevent photolytic decomposition.
  • Periodic Purity Checks : Monitor via TLC or NMR to detect hydrolysis .

In cross-coupling reactions, how does the fluorine substituent influence the electronic properties and reactivity of this compound?

Q. Advanced

  • Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the sulfonyl group, enhancing reactivity in Suzuki-Miyaura couplings.
  • Steric Effects : Ortho-fluorine may hinder π-orbital overlap, reducing coupling efficiency.
  • DFT Analysis : Quantify Hammett constants (σₚ) to predict directing effects in aromatic substitutions .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

  • Protease Inhibitors : Acts as a warhead in covalent inhibitors targeting serine hydrolases.
  • PET Tracers : Radiolabeled derivatives (e.g., ¹⁸F) for imaging enzyme activity.
  • Library Synthesis : Generates sulfonamide-based compounds for high-throughput screening .

What strategies are effective in scaling up the synthesis of this compound while maintaining reaction efficiency and purity?

Q. Advanced

  • Flow Chemistry : Continuous sulfonation-chlorination reduces batch variability.
  • In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.
  • Waste Minimization : Recycle solvents (e.g., toluene) and recover unreacted precursors.
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize temperature, stoichiometry, and mixing .

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